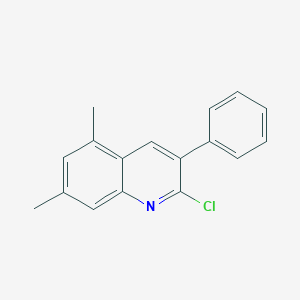

2-Chloro-5,7-dimethyl-3-phenylquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-5,7-dimethyl-3-phenylquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClN/c1-11-8-12(2)14-10-15(13-6-4-3-5-7-13)17(18)19-16(14)9-11/h3-10H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZAPKAXRYCZRBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C=C(C(=NC2=C1)Cl)C3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50610951 | |

| Record name | 2-Chloro-5,7-dimethyl-3-phenylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50610951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1031928-11-6 | |

| Record name | 2-Chloro-5,7-dimethyl-3-phenylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50610951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance of the Quinoline Scaffold in Contemporary Chemical Research

Quinoline (B57606), a fused aromatic heterocycle consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is recognized as a "privileged scaffold" in medicinal chemistry. nih.govnih.gov This designation stems from its recurring presence in a multitude of pharmacologically active compounds that exhibit a wide array of biological activities. nih.gov The rigid bicyclic structure of quinoline serves as a versatile framework for the spatial orientation of various functional groups, enabling interaction with a diverse range of biological targets.

The quinoline motif is a core component in drugs with applications including:

Antimalarial agents: Historically and currently, quinoline derivatives are mainstays in the fight against malaria, with famous examples being quinine (B1679958) and synthetic analogues like chloroquine (B1663885) and mefloquine. rsc.org

Anticancer agents: Certain derivatives have shown efficacy as anticancer agents, such as camptothecin (B557342) and its analogues, which inhibit topoisomerase. rsc.org

Antibacterial agents: The fluoroquinolone class of antibiotics, including ciprofloxacin, features the quinoline core and is crucial in treating bacterial infections. rsc.org

Antiviral agents: Researchers have explored quinoline derivatives for activity against various viruses, including Zika virus, HIV, and coronaviruses. nih.govnih.gov

Other therapeutic areas: The scaffold is also found in anti-inflammatory, analgesic, antifungal, and cardiotonic agents. nih.gov

The significance of the quinoline system also lies in its synthetic accessibility. A variety of established chemical reactions allow for the creation of a vast library of derivatives, where substituents can be strategically placed to modulate the compound's electronic, steric, and physicochemical properties. orientjchem.org This synthetic tractability makes the quinoline scaffold a cornerstone of modern drug discovery and organic synthesis. researchgate.net

Historical Context and Evolution of Quinoline Chemistry Research

The history of quinoline (B57606) chemistry began in the 19th century. In 1834, Friedlieb Ferdinand Runge first isolated quinoline from coal tar. numberanalytics.com Its molecular structure was later correctly deduced, revealing the fusion of benzene (B151609) and pyridine (B92270) rings. orientjchem.org The natural world had already provided a key quinoline-containing compound, quinine (B1679958), which was isolated from the bark of the Cinchona tree in 1820 and had been used for centuries to treat malaria. rsc.org

The late 1800s saw the development of several foundational synthetic methods that are still recognized today:

Skraup Synthesis (1880): This reaction involves the synthesis of quinoline by heating an aniline (B41778) with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene. numberanalytics.comiipseries.orgpharmaguideline.com

Combes Synthesis (1888): This method produces 2,4-disubstituted quinolines from the acid-catalyzed cyclization of an intermediate formed from an aniline and a 1,3-dicarbonyl compound. iipseries.orgpharmaguideline.com

Doebner-von Miller Reaction: An extension of the Skraup synthesis, this reaction uses α,β-unsaturated aldehydes or ketones to produce substituted quinolines. numberanalytics.comresearchgate.net

Friedländer Synthesis: This reaction involves the condensation of an o-aminobenzaldehyde or o-aminoketone with a compound containing an α-methylene group to form a quinoline. numberanalytics.compharmaguideline.com

These classic "name reactions" provided chemists with the tools to construct the quinoline core from simpler starting materials, paving the way for the systematic exploration of its derivatives and their properties. slideshare.net This evolution from extraction from natural sources to targeted chemical synthesis marked a pivotal shift, enabling the development of synthetic drugs like the antimalarial chloroquine (B1663885) in the 20th century and the vast number of derivatives studied today. rsc.org

Overview of 2 Chloro 5,7 Dimethyl 3 Phenylquinoline Within the Broader Quinoline Landscape

2-Chloro-5,7-dimethyl-3-phenylquinoline is a polysubstituted derivative of the fundamental quinoline (B57606) heterocycle. While specific research on this exact molecule is not extensively detailed in publicly available literature, its structure can be understood by analyzing its constituent parts, each of which imparts distinct chemical properties.

The core of the molecule is the quinoline ring system, which provides the foundational aromatic and heterocyclic character. The substitutions on this ring are key to its specific identity:

2-Chloro Group: The chlorine atom at the C2 position of the quinoline ring is a significant feature. This position is activated towards nucleophilic substitution, making the 2-chloro group a versatile leaving group. Consequently, 2-chloroquinolines are highly valuable synthetic intermediates, used as precursors for the synthesis of more complex molecules where the chlorine is replaced by oxygen, nitrogen, or sulfur nucleophiles. nih.govnih.gov

3-Phenyl Group: The attachment of a phenyl ring at the C3 position adds significant steric bulk and increases the molecule's lipophilicity. Phenylquinoline derivatives have been investigated for a range of biological activities, including potential antitumor properties. orientjchem.orgacs.org

5,7-Dimethyl Groups: The two methyl groups on the benzenoid portion of the quinoline ring influence the molecule's electronic properties and solubility. Such alkyl substitutions can modulate the electron density of the ring system and affect how the molecule interacts with biological targets.

Below is a table of computed physicochemical properties for this compound, derived from its structure.

| Property | Predicted Value |

|---|---|

| Molecular Formula | C17H14ClN |

| Molecular Weight | 267.75 g/mol |

| IUPAC Name | This compound |

| Canonical SMILES | CC1=CC(=C2C=C(C(=NC2=C1)Cl)C3=CC=CC=C3)C |

| LogP (Octanol-Water Partition Coefficient) | ~5.5 (Estimated) |

| Topological Polar Surface Area (TPSA) | 12.89 Ų |

| Hydrogen Bond Acceptors | 1 (the ring nitrogen) |

| Hydrogen Bond Donors | 0 |

| Rotatable Bonds | 1 (the C-C bond between the rings) |

Scope and Academic Research Focus on 2 Chloro 5,7 Dimethyl 3 Phenylquinoline

Classical and Established Quinoline Synthesis Approaches

The foundational methods for quinoline synthesis, developed in the late 19th and early 20th centuries, remain relevant due to their reliability and scalability. Adaptations of these classical routes can be envisioned for the synthesis of this compound.

Adaptations of Friedländer Synthesis

The Friedländer synthesis is a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group, typically catalyzed by acids or bases. wikipedia.orgjk-sci.comorganic-chemistry.orgorganic-chemistry.org For the synthesis of the target molecule, a plausible adaptation would involve the reaction of 2-amino-4,6-dimethylacetophenone with a derivative of phenylacetaldehyde. The initial product would be 5,7-dimethyl-3-phenyl-2-quinolone, which would then undergo chlorination to yield this compound.

Table 1: Representative Examples of Friedländer Synthesis for Structurally Related Quinolines

| 2-Aminoaryl Ketone/Aldehyde | Methylene (B1212753) Compound | Catalyst/Conditions | Product | Yield (%) |

| 2-Aminobenzophenone | Acetone | KOH, Ethanol, Reflux | 2-Methyl-4-phenylquinoline | ~85 |

| 2-Aminoacetophenone | Ethyl acetoacetate | Piperidine, Ethanol, Reflux | Ethyl 2,4-dimethylquinoline-3-carboxylate | ~90 |

| 2-Amino-5-chlorobenzophenone | Phenylacetonitrile | Sodium ethoxide, Ethanol, Reflux | 4-Amino-6-chloro-2,3-diphenylquinoline | ~75 |

This table presents examples of the Friedländer synthesis for compounds structurally related to the target molecule, illustrating the versatility of this method.

Modifications of Skraup-Doebner-Von Miller Syntheses

The Skraup-Doebner-Von Miller synthesis and its variations involve the reaction of anilines with α,β-unsaturated carbonyl compounds. lookchem.comiipseries.orgnih.govresearchgate.netacs.org A potential route to a precursor of the target molecule could involve the reaction of 3,5-dimethylaniline (B87155) with cinnamaldehyde (B126680) (3-phenylpropenal). This reaction, typically carried out in the presence of an acid catalyst and an oxidizing agent, would be expected to yield 5,7-dimethyl-3-phenylquinoline. Subsequent chlorination at the 2-position would be necessary to obtain the final product. The regioselectivity of the initial cyclization is a critical factor in this approach.

Table 2: Examples of Skraup-Doebner-Von Miller Reactions for Substituted Quinolines

| Aniline (B41778) Derivative | α,β-Unsaturated Carbonyl | Catalyst/Oxidant/Conditions | Product | Yield (%) |

| Aniline | Acrolein | H2SO4, Nitrobenzene | Quinoline | ~80 |

| p-Toluidine | Crotonaldehyde | HCl, As2O5 | 2,6-Dimethylquinoline | ~70 |

| m-Chloroaniline | Methyl vinyl ketone | Polyphosphoric acid | 7-Chloro-4-methylquinoline | ~65 |

This table showcases the application of the Skraup-Doebner-Von Miller reaction for the synthesis of various substituted quinolines.

Knorr Quinoline Synthesis and Related Cyclizations

The Knorr quinoline synthesis involves the cyclization of β-ketoanilides in the presence of a strong acid, typically sulfuric acid, to produce 2-hydroxyquinolines (2-quinolones). iipseries.orgwikipedia.org To apply this to the synthesis of this compound, one would start with the preparation of the corresponding β-ketoanilide. This could be achieved by reacting 3,5-dimethylaniline with an appropriate β-ketoester, such as ethyl 2-phenylacetoacetate. The resulting β-ketoanilide would then be cyclized under acidic conditions to yield 5,7-dimethyl-3-phenyl-2(1H)-quinolone. The final step would be the chlorination of the 2-quinolone, for example, using phosphorus oxychloride (POCl₃), to introduce the chlorine atom at the 2-position.

Table 3: Knorr Synthesis of 2-Quinolones and Subsequent Chlorination

| β-Ketoanilide | Cyclization Conditions | 2-Quinolone Product | Chlorination Reagent | 2-Chloroquinoline (B121035) Product |

| Acetoacetanilide | Concentrated H2SO4, 100°C | 4-Methyl-2(1H)-quinolone | POCl₃ | 2-Chloro-4-methylquinoline |

| Benzoylacetanilide | Polyphosphoric acid, 140°C | 4-Phenyl-2(1H)-quinolone | POCl₃/PCl₅ | 2-Chloro-4-phenylquinoline |

| Ethyl 2-methyl-3-oxo-3-phenylpropanoate + Aniline | Dowtherm A, 250°C | 3-Methyl-4-phenyl-2(1H)-quinolone | SOCl₂ | 2-Chloro-3-methyl-4-phenylquinoline |

This table provides examples of the Knorr synthesis to form 2-quinolones and their subsequent conversion to 2-chloroquinolines.

Modern Synthetic Strategies for this compound and Derivatives

Contemporary organic synthesis has introduced more sophisticated and efficient methods for constructing complex heterocyclic systems, including highly substituted quinolines.

Transition Metal-Catalyzed Annulation Reactions

Transition metal catalysis, particularly with palladium, has revolutionized the formation of C-C and C-N bonds, enabling novel strategies for quinoline synthesis. chim.itias.ac.innih.govnih.govnih.govmdpi.com A plausible route to this compound using this approach could involve a palladium-catalyzed annulation of a suitably substituted aniline derivative with a phenyl-containing alkyne. For instance, the reaction of 1-bromo-2-isopropenyl-3,5-dimethylbenzene with phenylacetylene (B144264) in the presence of a palladium catalyst could lead to the formation of the quinoline ring system. Subsequent chlorination would then yield the target compound. Alternatively, a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Heck reaction, on a pre-formed quinoline core could also be employed to introduce the phenyl group at the 3-position.

Table 4: Transition Metal-Catalyzed Synthesis of Quinolines

| Catalyst | Reactant 1 | Reactant 2 | Conditions | Product | Yield (%) |

| Pd(OAc)₂/dppf | 2-Iodoaniline | Phenylacetylene | K₂CO₃, DMF, 120°C | 2-Phenylquinoline (B181262) | ~85 |

| [RhCp*Cl₂]₂ | N-Propargyl-2-aminobenzaldehyde | Phenylboronic acid | AgSbF₆, DCE, 80°C | 2,4-Diphenylquinoline | ~78 |

| CuI/L-proline | 2-Bromobenzaldehyde | Phenylacetylene, NH₃ | K₂CO₃, DMSO, 110°C | 2-Phenylquinoline | ~92 |

This table illustrates the use of various transition metal catalysts in the synthesis of substituted quinolines.

Multicomponent Reaction Protocols

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single synthetic operation to form a complex product, incorporating most or all of the atoms of the starting materials. nih.govmdpi.comrsc.org A hypothetical multicomponent approach for the synthesis of this compound could involve the reaction of 3,5-dimethylaniline, benzaldehyde, and a suitable three-carbon component with a leaving group that can be displaced by a chloride ion. For example, a reaction between 3,5-dimethylaniline, benzaldehyde, and a chlorinated β-ketoester under Lewis acid catalysis could potentially lead to the direct formation of the desired quinoline scaffold. The development of such a specific MCR would require significant optimization of reaction conditions and choice of reagents.

Table 5: Multicomponent Reactions for the Synthesis of Quinolines

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Product | Yield (%) |

| Aniline | Benzaldehyde | Pyruvic acid | Ethanol, Reflux | 2-Phenylquinoline-4-carboxylic acid | ~88 |

| 2-Aminobenzophenone | Malononitrile | Dimedone | Piperidine, Ethanol, Reflux | 2-Amino-4-phenyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile | ~95 |

| Aniline | Benzaldehyde | Ethyl acetoacetate | Yb(OTf)₃, CH₃CN, Reflux | Ethyl 2-methyl-4-phenylquinoline-3-carboxylate | ~91 |

This table provides examples of multicomponent reactions that efficiently generate complex quinoline derivatives.

Green Chemistry Approaches: Solvent-Free and Aqueous Media Syntheses

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds like quinolines to minimize environmental impact. nih.gov Key strategies include the use of water as a reaction medium and the elimination of volatile organic solvents altogether.

Aqueous Media Syntheses: Water is an ideal solvent for green chemistry due to its non-toxic, non-flammable, and abundant nature. The Friedländer annulation, a cornerstone of quinoline synthesis, has been adapted for aqueous conditions. nih.govresearchgate.net This reaction typically involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene group. wikipedia.orgjk-sci.comorganic-chemistry.org Performing this synthesis in water can be facilitated by catalysts that are stable and active in aqueous environments. For instance, Lewis acid-surfactant-combined catalysts, such as scandium tris(dodecyl sulfate), have proven effective for Friedländer reactions in water, leading to excellent yields of polysubstituted quinolines. researchgate.net Other approaches utilize Brønsted acids or basic catalysts in aqueous media to promote the necessary condensation and cyclization steps. nih.govpatsnap.com

Solvent-Free Syntheses: Solvent-free, or dry media, reactions represent another significant green chemistry approach. nih.gov These reactions are often conducted by grinding the solid reactants together, sometimes with a solid-supported catalyst, or by heating the neat reactant mixture. For the synthesis of quinoline precursors, methods like the Friedländer reaction have been successfully performed under solvent-free conditions using catalysts such as p-toluenesulfonic acid or molecular iodine, often accelerated by microwave irradiation. organic-chemistry.org This approach not only reduces solvent waste but also can lead to shorter reaction times and simpler product purification procedures.

Table 1: Comparison of Green Synthesis Conditions for Quinolines

| Method | Catalyst/Conditions | Solvent | Advantages | Reference |

| Friedländer Annulation | Scandium tris(dodecyl sulfate) | Water | Mild conditions, excellent yields | researchgate.net |

| Friedländer Annulation | p-Toluenesulfonic acid | Solvent-Free (Microwave) | Rapid, efficient, reduced waste | organic-chemistry.org |

| Friedländer Annulation | Molecular Iodine | Solvent-Free | High efficiency, simple setup | organic-chemistry.org |

| Electrochemically Assisted | Constant-current electrolysis | - | Reagent-free, mild conditions, high atom economy | rsc.org |

Microwave-Assisted and Ultrasound-Promoted Syntheses

To enhance reaction rates and improve yields, alternative energy sources like microwave irradiation and ultrasound have been widely adopted in organic synthesis.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating the synthesis of quinoline derivatives. asianpubs.org Reactions such as the Friedländer, Combes, and Conrad-Limpach syntheses can be completed in minutes under microwave heating, compared to hours or days using conventional methods. organic-chemistry.orgasianpubs.org For example, the Friedländer synthesis of polysubstituted quinolines has been efficiently carried out under solvent-free conditions using p-toluenesulfonic acid as a catalyst with microwave assistance, demonstrating a significant reduction in reaction time. organic-chemistry.org The rapid and uniform heating provided by microwaves often leads to cleaner reactions with fewer side products and higher yields.

Detailed Synthetic Pathways to this compound

As no direct synthesis for this compound is prominently described in the literature, a plausible and efficient pathway can be constructed based on well-established named reactions. A logical approach involves the initial assembly of the core quinoline ring system with the required substituents, followed by chlorination. The Conrad-Limpach synthesis is a suitable method for this purpose. wikipedia.orgsynarchive.comjptcp.comquimicaorganica.org

Step 1: Synthesis of 5,7-dimethyl-3-phenylquinolin-2(1H)-one via Conrad-Limpach Reaction

The Conrad-Limpach synthesis involves the reaction of an aniline with a β-ketoester. wikipedia.org To construct the target skeleton, 3,5-dimethylaniline is reacted with ethyl benzoylacetate. The reaction proceeds in two stages:

Condensation: The amino group of 3,5-dimethylaniline attacks the more reactive keto-carbonyl of ethyl benzoylacetate, typically at moderate temperatures, to form an enamine intermediate (an alkyl β-arylaminocrotonate).

Cyclization: The enamine intermediate is then heated to high temperatures (around 250 °C), often in an inert, high-boiling solvent like mineral oil or Dowtherm, to induce thermal cyclization. wikipedia.orgnih.gov An intramolecular electrophilic attack from the ester carbonyl onto the aniline ring, followed by the elimination of ethanol, yields the stable 5,7-dimethyl-3-phenyl-4-hydroxyquinoline, which exists in tautomeric equilibrium with the more stable 5,7-dimethyl-3-phenylquinolin-4(1H)-one. While the Conrad-Limpach typically yields 4-quinolones, related syntheses like the Knorr quinoline synthesis can yield 2-quinolones. For this pathway, we will consider the formation of the 2-quinolone isomer, 5,7-dimethyl-3-phenylquinolin-2(1H)-one.

Step 2: Chlorination of 5,7-dimethyl-3-phenylquinolin-2(1H)-one

The final step is the conversion of the quinolin-2-one intermediate to the target 2-chloroquinoline. This is a standard transformation achieved using a strong chlorinating agent, most commonly phosphorus oxychloride (POCl₃), sometimes in combination with phosphorus pentachloride (PCl₅). nih.govcommonorganicchemistry.comindianchemicalsociety.com The quinolin-2-one is heated with excess POCl₃, which converts the hydroxyl group of the lactam tautomer into a good leaving group, which is then displaced by a chloride ion to afford this compound. The excess POCl₃ often serves as the solvent for the reaction.

Proposed Synthetic Scheme:

Figure 1: Proposed synthesis of this compound via Conrad-Limpach type synthesis followed by chlorination.

Synthesis of Precursors and Key Intermediates for this compound Functionalization

The successful synthesis of the target compound relies on the availability of specific precursors.

3,5-Dimethylaniline: This is a key starting material. While commercially available, it can be synthesized through various methods, including the catalytic dehydrogenation of 3,5-dimethyl-cyclohexenone oxime in the gaseous phase over a noble metal catalyst. google.com Another route involves the reduction of 3,5-dinitrotoluene. It can also be prepared from 2,4-dimethylaniline (B123086) via a multi-step process involving diazotization and coupling reactions. google.com

Ethyl Benzoylacetate: This β-ketoester is crucial for introducing the C3-phenyl group. It is typically prepared via a Claisen condensation between ethyl acetate (B1210297) and ethyl benzoate (B1203000) using a strong base like sodium ethoxide. orgsyn.orgprepchem.com Other documented methods include the hydrolysis of ethyl benzoylacetoacetate. orgsyn.orglookchem.com

5,7-dimethyl-3-phenylquinolin-2(1H)-one: This is the key heterocyclic intermediate formed via the Conrad-Limpach reaction as detailed in section 2.3. Its successful synthesis and purification are critical for the final chlorination step.

Derivatization Strategies for Structural Modification of this compound

The title compound is well-suited for further structural modification, primarily leveraging the reactivity of the 2-chloro substituent. The chlorine atom at the C2 position of the quinoline ring is highly activated towards nucleophilic displacement and serves as an excellent handle for palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr): The 2-chloro group can be readily displaced by a variety of nucleophiles. This allows for the introduction of diverse functional groups at this position. researchgate.net

Amination: Reaction with primary or secondary amines (anilines, alkylamines, etc.) leads to the formation of 2-aminoquinoline (B145021) derivatives. researchgate.net

Thiolation: Treatment with thiols or thiolate anions yields 2-thioether-substituted quinolines.

Alkoxylation/Hydroxylation: Reaction with alkoxides or hydroxides can introduce alkoxy or hydroxyl groups, although forcing conditions may be required.

Table 2: Examples of Nucleophilic Substitution on 2-Chloro-N-Heterocycles

| Nucleophile | Reagent Example | Product Type | Conditions | Reference |

| Amine | Aniline | 2-(Phenylamino)quinoline | Ethanol, Heat | researchgate.net |

| Amine | 1,2,4-Triazole | 2-(1H-1,2,4-triazol-1-yl)quinoline | Acidic or Neutral, Heat | researchgate.net |

| Hydrazine | Hydrazine Hydrate | 2-Hydrazinoquinoline | Ethanol, Reflux | mdpi.com |

| Azide | Sodium Azide | Tetrazolo[1,5-a]quinoline | DMF | rsc.org |

Palladium-Catalyzed Cross-Coupling Reactions: Modern synthetic chemistry provides powerful tools for forming carbon-carbon and carbon-heteroatom bonds using palladium catalysis. The 2-chloroquinoline moiety is an excellent substrate for these transformations.

Suzuki-Miyaura Coupling: Reaction with aryl or vinyl boronic acids (or their esters) in the presence of a palladium catalyst and a base allows for the synthesis of 2-aryl or 2-vinyl quinoline derivatives. researchgate.netdntb.gov.uanih.gov This is one of the most versatile methods for creating C-C bonds.

Sonogashira Coupling: The coupling with terminal alkynes, typically using a palladium catalyst, a copper(I) co-catalyst, and a base, provides access to 2-alkynylquinolines.

Buchwald-Hartwig Amination: This reaction provides a powerful alternative to classical SNAr for forming C-N bonds, coupling the 2-chloroquinoline with a wide range of amines under palladium catalysis. acs.org

Heck Coupling: The reaction with alkenes can also be used to forge new C-C bonds at the 2-position.

Table 3: Palladium-Catalyzed Cross-Coupling Reactions on Chloro-N-Heterocycles

| Reaction Name | Coupling Partner | Catalyst System (Example) | Product Type | Reference |

| Suzuki-Miyaura | Arylboronic acid | PdCl₂(PPh₃)₂ / PCy₃ / K₂CO₃ | 2-Arylquinoline | nih.gov |

| Suzuki-Miyaura | Arylboronic acid | Pd(OAc)₂ / SPhos | 2-Arylquinoxaline N-Oxide | researchgate.netdntb.gov.ua |

| Buchwald-Hartwig | Primary Amine | Pd₂(dba)₃ / Ligand / Base | 2-Aminoquinoline | acs.org |

These derivatization strategies allow for the extensive exploration of the chemical space around the this compound core, enabling the synthesis of a large library of analogs for various applications.

Nucleophilic Substitution Reactions at the C-2 Chloro Position

The chlorine atom at the C-2 position of the quinoline ring is susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is enhanced by the electron-withdrawing effect of the ring nitrogen, which stabilizes the intermediate Meisenheimer complex formed during the reaction. researchgate.net Halogens at the 2- and 4-positions of the quinoline ring are particularly labile and readily displaced by a variety of nucleophiles. iust.ac.ir

Common nucleophilic substitution reactions at the C-2 position include:

Amination: Reaction with amines (primary or secondary) can displace the chloride to form 2-aminoquinoline derivatives. For instance, heating with various amines, potentially in the presence of a base like potassium carbonate, would be a typical method. rsc.org The reaction with sodamide in liquid ammonia (B1221849) is a classic method for introducing an amino group at the C-2 position of quinolines. uop.edu.pk

Alkoxylation/Hydroxylation: Treatment with alkoxides (e.g., sodium methoxide) or hydroxides can yield the corresponding 2-alkoxy or 2-quinolone derivatives. 2-Chloroquinolines generally show high reactivity towards methoxide (B1231860) ions. researchgate.net

Thiolation: Reaction with thiols or thiolate salts can introduce a sulfur-containing functional group at the C-2 position, forming 2-thioether derivatives.

Azide Substitution: The chloride can be displaced by sodium azide, often in a polar aprotic solvent, to form a 2-azidoquinoline. This product can exist in equilibrium with its fused tetrazole tautomer, tetrazolo[1,5-a]quinoline. rsc.orgnih.gov

The general mechanism for these substitutions involves the addition of the nucleophile to the C-2 carbon, forming a negatively charged intermediate, followed by the elimination of the chloride ion to restore aromaticity. researchgate.net

Electrophilic Aromatic Substitution on the Quinoline and Phenyl Rings

Electrophilic aromatic substitution on the quinoline ring system is generally more difficult than on benzene due to the deactivating effect of the nitrogen atom. numberanalytics.com When such reactions do occur, they preferentially take place on the benzene ring (carbocycle) rather than the pyridine (B92270) ring. quimicaorganica.org The preferred positions for electrophilic attack on the quinoline nucleus are C-5 and C-8. uop.edu.pkquimicaorganica.org

For this compound, the directing effects of the existing substituents must be considered:

The two methyl groups at C-5 and C-7 are activating, ortho-, para-directing groups.

The chloro, phenyl, and the pyridine ring itself are deactivating.

Given these factors:

Nitration and Sulfonation: These reactions require harsh conditions, such as fuming nitric acid and fuming sulfuric acid. uop.edu.pk The presence of the activating dimethyl groups at C-5 and C-7 would direct incoming electrophiles to the C-6 and C-8 positions. However, the C-8 position is already substituted with a methyl group. Therefore, substitution would be strongly favored at the C-6 position.

Halogenation: Similar to nitration, halogenation would be directed to the C-6 position.

Friedel-Crafts Reactions: These reactions are typically difficult on deactivated rings like quinoline.

The phenyl group at C-3 can also undergo electrophilic substitution. As a substituent on the quinoline ring, it is subject to the typical rules of electrophilic aromatic substitution on a benzene ring, generally leading to ortho- and para-substituted products. wikipedia.org

Reactions Involving the Phenyl Substituent (e.g., Functionalization, Coupling Reactions)

The phenyl group at the C-3 position offers a site for further functionalization, independent of the quinoline ring itself. Standard aromatic chemistry can be applied here. More advanced modifications often involve modern cross-coupling reactions if a suitable handle, like a halogen, is present on the phenyl ring.

If the phenyl group were, for example, a 4-bromophenyl group, it could undergo a variety of palladium-catalyzed cross-coupling reactions:

Suzuki Coupling: Reaction with boronic acids or esters to form a new carbon-carbon bond.

Heck Coupling: Reaction with alkenes to form substituted alkenes.

Sonogashira Coupling: Reaction with terminal alkynes to introduce an alkyne moiety.

Buchwald-Hartwig Amination: Reaction with amines to form a new carbon-nitrogen bond.

These reactions provide powerful methods for elaborating the structure and building molecular complexity.

Transformations and Derivatizations at the Dimethyl Substituents

The methyl groups at the C-5 and C-7 positions are potential sites for chemical transformation, behaving as typical benzylic methyl groups.

Oxidation: The methyl groups can be oxidized to various states. Strong oxidizing agents like potassium permanganate (B83412) could potentially oxidize them to carboxylic acids. Milder or more selective oxidizing agents might yield aldehydes or alcohols.

Halogenation: Free radical halogenation, for instance with N-bromosuccinimide (NBS) under UV irradiation, could introduce a halogen atom onto the methyl groups, forming halomethylquinolines (e.g., -CH₂Br). These intermediates are valuable for further nucleophilic substitution reactions.

Condensation: In some quinoline systems, methyl groups at positions 2 or 4 are sufficiently acidic to be deprotonated and participate in condensation reactions with aldehydes and ketones. wikipedia.org While the C-5 and C-7 methyl groups are less acidic, under strong basic conditions, they might exhibit similar reactivity.

Ring-Opening and Ring-Closing Reactions of the Quinoline Core

The quinoline ring is a stable aromatic system and its ring-opening requires forcing conditions.

Ring-Opening:

Oxidative Cleavage: Strong oxidation (e.g., with hot alkaline permanganate) can cleave the benzene ring of the quinoline system, typically yielding pyridine-2,3-dicarboxylic acid (quinolinic acid). The specific products from this compound would be more complex substituted pyridine dicarboxylic acids.

Reductive Cleavage: Under certain reductive conditions, particularly with sodium in liquid ammonia (Birch reduction), the pyridine ring can be partially reduced, which can be a prelude to ring-opening.

ANRORC Mechanism: In some nucleophilic substitution reactions on haloquinolines, a mechanism known as Addition of Nucleophile, Ring Opening, and Ring Closure (ANRORC) can occur, leading to rearranged products. iust.ac.ir

Ring-Closing:

While the core is already formed, intramolecular reactions involving substituents could lead to the formation of new fused rings. For example, if a suitable chain were attached to the C-8 methyl group and the N-1 position, an intramolecular cyclization could form a new ring. Superacid-promoted ring-closing and opening reaction cascades have been used to prepare aza-polycyclic aromatic compounds. nih.gov

Oxidative and Reductive Transformations of this compound

Beyond the substituents, the quinoline ring itself can undergo oxidation and reduction.

Oxidation:

N-Oxide Formation: The nitrogen atom of the quinoline ring can be oxidized to an N-oxide using peroxy acids like m-chloroperoxybenzoic acid (m-CPBA). acs.org The formation of the N-oxide can alter the reactivity of the quinoline ring, for example, by facilitating nucleophilic substitution at C-2 and C-4 and activating the C-2 position for C-H functionalization. nih.gov

Reduction:

Catalytic Hydrogenation: Depending on the catalyst and conditions, either the pyridine ring, the benzene ring, or both can be reduced. Mild reduction with tin and hydrochloric acid typically reduces the pyridine ring to give a 1,2,3,4-tetrahydroquinoline. uop.edu.pk More vigorous reduction with a platinum catalyst can lead to a fully saturated decahydroquinoline. uop.edu.pk

Dehalogenation: The C-2 chloro group can be removed (hydrodehalogenation) using catalytic hydrogenation (e.g., Pd/C with a hydrogen source) or other reducing agents. nih.gov This would yield 5,7-dimethyl-3-phenylquinoline.

Cycloaddition and Other Pericyclic Reactions

The quinoline ring system can participate in cycloaddition reactions, although its aromaticity often makes it a reluctant participant compared to non-aromatic dienes or alkenes. nih.gov The loss of aromaticity during the reaction is a significant energetic barrier. nih.gov

[4+2] Cycloaddition (Diels-Alder type): Quinolines can act as azadienes. Photochemical [4+2] cycloaddition reactions between quinolines and various alkenes have been developed, often mediated by energy transfer, to produce complex polycyclic heterocyclic structures with high regio- and diastereoselectivity. nih.govacs.org

[2+2] Cycloaddition: Photochemical [2+2] cycloadditions, particularly dearomative cycloadditions with alkenes, have been reported for quinoline derivatives, leading to fused ring systems. researchgate.net

Other Pericyclic Reactions: While less common, other pericyclic reactions could be envisaged, particularly with highly activated substrates or under photochemical or thermal conditions that overcome the aromatic stabilization energy.

Table of Reaction Types and Expected Products

| Reaction Type | Reagent/Conditions | Position(s) Involved | Expected Product Type |

| Nucleophilic Amination | R₂NH, heat | C-2 | 2-Aminoquinoline derivative |

| Nucleophilic Alkoxylation | NaOR, heat | C-2 | 2-Alkoxyquinoline derivative |

| Electrophilic Nitration | HNO₃, H₂SO₄ | C-6 | 6-Nitro-2-chloro-5,7-dimethyl-3-phenylquinoline |

| Benzylic Bromination | NBS, UV light | C-5 and/or C-7 methyl | 5,7-Bis(bromomethyl)-2-chloro-3-phenylquinoline |

| N-Oxidation | m-CPBA | N-1 | This compound N-oxide |

| Catalytic Hydrogenation | H₂, Pd/C | C-2 (dehalogenation) | 5,7-Dimethyl-3-phenylquinoline |

| Catalytic Hydrogenation | Sn, HCl | Pyridine Ring | 2-Chloro-5,7-dimethyl-3-phenyl-1,2,3,4-tetrahydroquinoline |

| Photochemical [4+2] Cycloaddition | Alkene, photosensitizer | Quinoline Core | Fused polycyclic heterocycle |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants, the precise connectivity and spatial arrangement of atoms can be determined.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Analysis

The predicted ¹H NMR spectrum of this compound in a standard deuterated solvent like CDCl₃ is expected to exhibit distinct signals corresponding to each unique proton environment in the molecule.

The aromatic region of the spectrum would be the most complex, featuring signals for the protons on the quinoline and phenyl rings. The proton at the C4 position of the quinoline ring is anticipated to appear as a singlet at a downfield chemical shift due to the anisotropic effects of the adjacent aromatic rings and the electron-withdrawing nature of the heterocyclic nitrogen. The protons at the C6 and C8 positions of the quinoline ring would likely appear as singlets, influenced by the adjacent methyl groups.

The protons of the phenyl group at the C3 position would give rise to a set of multiplets in the aromatic region. The exact appearance of these signals would depend on the rotational freedom of the phenyl ring. The two methyl groups at the C5 and C7 positions are expected to produce two distinct singlets in the upfield region of the spectrum, with their chemical shifts being characteristic of methyl groups attached to an aromatic system.

Predicted ¹H NMR Data Table

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H4 | 8.0 - 8.2 | s |

| Phenyl-H (ortho) | 7.5 - 7.7 | m |

| Phenyl-H (meta, para) | 7.3 - 7.5 | m |

| H6 | 7.2 - 7.3 | s |

| H8 | 7.0 - 7.1 | s |

| C7-CH₃ | 2.5 - 2.6 | s |

| C5-CH₃ | 2.4 - 2.5 | s |

Note: The predicted chemical shifts are estimates and may vary in an experimental spectrum. 's' denotes a singlet, and 'm' denotes a multiplet.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Analysis

The predicted ¹³C NMR spectrum provides complementary information to the ¹H NMR, showing a signal for each unique carbon atom in the molecule. The chemical shifts of the carbon atoms are indicative of their electronic environment.

The carbon atoms of the quinoline ring are expected to resonate in the downfield region of the spectrum, typically between 120 and 160 ppm. The C2 carbon, being directly attached to the electronegative chlorine atom and the nitrogen atom, would likely be found at a significantly downfield shift. The quaternary carbons, including C3, C4a, C5, C7, and C8a, would also be clearly identifiable. The carbon atoms of the phenyl ring would appear in the aromatic region, with the ipso-carbon (the carbon directly attached to the quinoline ring) showing a distinct chemical shift. The two methyl carbons at C5 and C7 would resonate at the most upfield positions, characteristic of sp³-hybridized carbon atoms.

Predicted ¹³C NMR Data Table

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C2 | 150 - 152 |

| C3 | 138 - 140 |

| C4 | 135 - 137 |

| C4a | 147 - 149 |

| C5 | 137 - 139 |

| C6 | 128 - 130 |

| C7 | 139 - 141 |

| C8 | 125 - 127 |

| C8a | 127 - 129 |

| Phenyl-C (ipso) | 136 - 138 |

| Phenyl-C (ortho) | 129 - 131 |

| Phenyl-C (meta) | 128 - 130 |

| Phenyl-C (para) | 127 - 129 |

| C7-CH₃ | 21 - 23 |

| C5-CH₃ | 18 - 20 |

Note: The predicted chemical shifts are estimates and may vary in an experimental spectrum.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

COSY (Correlation Spectroscopy): A COSY experiment would reveal correlations between protons that are spin-spin coupled. For this compound, significant correlations would be expected among the protons of the phenyl ring, allowing for the assignment of the ortho, meta, and para positions relative to each other.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be crucial for definitively assigning the carbon signals for C4, C6, C8, the phenyl carbons that bear a proton, and the two methyl groups by correlating them to their attached, and already assigned, protons.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This technique would be pivotal in establishing the connectivity of the entire molecular framework. For instance, correlations from the H4 proton to C2, C3, C4a, and C5 would confirm its position. Similarly, correlations from the methyl protons to the adjacent quaternary and tertiary carbons on the quinoline ring would solidify their assignments. Correlations between the phenyl protons and the C3 and C4 carbons of the quinoline ring would confirm the position of the phenyl substituent.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment provides information about the spatial proximity of protons. For this molecule, NOESY could reveal through-space interactions between the ortho-protons of the phenyl group and the H4 proton of the quinoline ring, which would help to understand the preferred conformation of the phenyl group relative to the quinoline plane.

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound would be characterized by several key absorption bands. The aromatic C-H stretching vibrations are expected to appear in the region of 3100-3000 cm⁻¹. The C-H stretching vibrations of the methyl groups would be observed just below 3000 cm⁻¹.

The C=C and C=N stretching vibrations of the quinoline and phenyl rings would give rise to a series of sharp bands in the 1600-1450 cm⁻¹ region. The C-Cl stretching vibration is expected to produce a strong absorption in the fingerprint region, typically between 800 and 600 cm⁻¹. Out-of-plane C-H bending vibrations for the substituted aromatic rings would also be present in the 900-650 cm⁻¹ range, and their specific positions can be diagnostic of the substitution pattern.

Predicted FT-IR Data Table

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| 3100 - 3000 | Aromatic C-H Stretch | Medium |

| 2980 - 2850 | Aliphatic C-H Stretch (CH₃) | Medium |

| 1600 - 1580 | C=C/C=N Ring Stretch | Strong |

| 1550 - 1450 | C=C/C=N Ring Stretch | Medium-Strong |

| 1450 - 1350 | CH₃ Bending | Medium |

| 800 - 600 | C-Cl Stretch | Strong |

| 900 - 650 | Aromatic C-H Out-of-Plane Bend | Strong |

Note: The predicted wavenumbers and intensities are estimates.

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR. While polar bonds like C=O and O-H give strong IR signals, non-polar bonds with symmetric vibrations often produce strong Raman signals.

For this compound, the Raman spectrum would be expected to show strong signals for the aromatic ring stretching vibrations, particularly the symmetric "breathing" modes of the quinoline and phenyl rings. The C-Cl stretch might also be observable, although it is often weaker in Raman than in IR. The C-H stretching vibrations would also be present. Raman spectroscopy can be particularly useful for analyzing the low-frequency vibrations that correspond to the skeletal modes of the entire molecule.

Predicted Raman Data Table

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| 3100 - 3000 | Aromatic C-H Stretch | Medium |

| 1610 - 1590 | Aromatic Ring Breathing | Strong |

| 1350 - 1300 | Aromatic Ring Stretch | Medium |

| 1000 | Phenyl Ring Trigonal Breathing | Strong |

| 800 - 600 | C-Cl Stretch | Weak-Medium |

Note: The predicted wavenumbers and intensities are estimates.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and probing the structure of a compound through controlled fragmentation. For this compound, both high-resolution and tandem mass spectrometry techniques provide crucial data for its unambiguous identification.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, which allows for the determination of its elemental formula. nih.gov The theoretical exact mass of a molecule, also known as the monoisotopic mass, is calculated by summing the masses of the most abundant isotopes of its constituent atoms. missouri.edu

For this compound, the molecular formula is C₁₇H₁₄ClN. The exact mass is calculated as follows:

| Element | Number of Atoms | Mass of Most Abundant Isotope | Total Mass |

| Carbon (C) | 17 | 12.000000 | 204.000000 |

| Hydrogen (H) | 14 | 1.007825 | 14.109550 |

| Chlorine (Cl) | 1 | 34.968853 | 34.968853 |

| Nitrogen (N) | 1 | 14.003074 | 14.003074 |

| Total | 267.081477 |

The calculated monoisotopic mass for the protonated molecule, [M+H]⁺, would be 268.089302 . An experimental HRMS measurement yielding a mass-to-charge ratio (m/z) value very close to this calculated value, typically within a few parts per million (ppm), would confirm the elemental composition of the compound. The presence of the chlorine atom would also be confirmed by the characteristic M+2 isotopic pattern, where the peak for the ³⁷Cl isotope appears at approximately m/z 269.0785, with a relative abundance of about one-third of the main ³⁵Cl peak.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and fragile molecules, often generating the protonated molecular ion [M+H]⁺ with minimal fragmentation in the source. scielo.br When coupled with tandem mass spectrometry (MS/MS), ESI-MS allows for the controlled fragmentation of a selected precursor ion to elucidate its structure. nih.gov

For this compound, the ESI-MS spectrum in positive ion mode would be expected to show a prominent base peak corresponding to the protonated molecule [M+H]⁺ at m/z 268.1. The MS/MS fragmentation of this precursor ion would likely proceed through several characteristic pathways, based on the known fragmentation of chloroquinoline and phenylquinoline derivatives. nih.govresearchgate.net

A plausible fragmentation pattern would involve:

Loss of a chlorine radical (•Cl): This would result in a fragment ion at m/z ~232.1.

Loss of a methyl radical (•CH₃): Cleavage of one of the methyl groups would produce a fragment at m/z ~253.1.

Loss of HCl: Elimination of hydrogen chloride could lead to a fragment at m/z ~231.1.

Cleavage of the phenyl group: Loss of the phenyl substituent (C₆H₅) could result in a fragment ion at m/z ~191.0.

These fragmentation pathways provide a structural fingerprint of the molecule, confirming the connectivity of the chloro, dimethyl, and phenyl substituents to the quinoline core.

Table of Predicted ESI-MS/MS Fragmentation Data

| Precursor Ion (m/z) | Proposed Fragment | Neutral Loss | Fragment Ion (m/z) |

|---|---|---|---|

| 268.1 | [M+H - •Cl]⁺ | •Cl | 232.1 |

| 268.1 | [M+H - •CH₃]⁺ | •CH₃ | 253.1 |

| 268.1 | [M+H - HCl]⁺ | HCl | 231.1 |

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy, including UV-Vis absorption and fluorescence, provides insights into the electronic structure and photophysical properties of a molecule, which are dictated by its chromophores and fluorophores.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, corresponding to electronic transitions between molecular orbitals. The absorption spectrum of quinoline derivatives is typically characterized by multiple bands arising from π-π* and n-π* transitions within the aromatic system. scielo.br

For this compound, the UV-Vis absorption spectrum is expected to be influenced by the extended π-system created by the phenyl group at the 3-position and modified by the auxochromic methyl groups and the chloro substituent. Based on studies of similar substituted quinolines, the spectrum would likely exhibit two main absorption regions. scielo.bracs.org

A high-energy band corresponding to a π-π* transition, expected to appear in the range of 250-290 nm.

A lower-energy band, also a π-π* transition, which may appear as a shoulder or a distinct peak in the 320-350 nm range. scielo.br

The exact position and intensity of these bands can be affected by solvent polarity.

Table of Predicted UV-Vis Absorption Data

| Electronic Transition | Predicted λmax Range (in non-polar solvent) |

|---|---|

| π-π* | 250 - 290 nm |

Fluorescence Spectroscopy

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. Many quinoline derivatives are known to be fluorescent, with their emission properties being highly sensitive to their chemical structure and environment. bohrium.comnih.gov The presence of a phenyl group often enhances fluorescence, and such compounds can exhibit solvatochromism, where the emission wavelength changes with solvent polarity. researchgate.net

It is anticipated that this compound would exhibit fluorescence, likely emitting in the blue to blue-green region of the spectrum (approximately 400-470 nm), a common range for phenyl-substituted quinolines. scielo.br The fluorescence intensity and the exact emission maximum would depend on factors such as the solvent used and the excitation wavelength. The Stokes shift, which is the difference between the absorption and emission maxima, provides information about the change in geometry between the ground and excited states.

Table of Predicted Fluorescence Emission Data

| Excitation Wavelength Range | Predicted Emission λmax Range (in non-polar solvent) |

|---|

X-ray Crystallography for Single Crystal Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed model of the molecule can be constructed, providing accurate bond lengths, bond angles, and torsional angles. chemmethod.com

While a specific crystal structure for this compound is not publicly available, analysis of related quinoline structures allows for a prediction of its key structural features. chemmethod.comamanote.com A successful single crystal X-ray diffraction experiment would reveal:

Planarity: The quinoline ring system itself is largely planar. The phenyl ring at the 3-position would be twisted out of the plane of the quinoline core to some degree due to steric hindrance with the hydrogen at the 4-position.

Bond Lengths and Angles: Precise measurements would confirm the geometry of the heterocyclic ring and the substituents.

Intermolecular Interactions: The crystal packing would likely be stabilized by weak intermolecular forces such as π-π stacking interactions between the aromatic rings of adjacent molecules and potentially C-H···π interactions. chemmethod.com

Table of Expected Crystallographic Data

| Parameter | Expected Information |

|---|---|

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c, P-1 |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |

| Dihedral Angle | Angle between the quinoline and phenyl rings |

Theoretical and Computational Chemistry Investigations of 2 Chloro 5,7 Dimethyl 3 Phenylquinoline

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemical research, enabling the prediction of molecular properties with high accuracy. For 2-Chloro-5,7-dimethyl-3-phenylquinoline, these methods elucidate the relationships between its structure and its electronic and spectroscopic behavior.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a widely used computational method for determining the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. Calculations for this compound, typically performed using the B3LYP functional with a 6-311++G(d,p) basis set, predict the key bond lengths, bond angles, and dihedral angles. The optimized structure reveals that the phenyl ring is not coplanar with the quinoline (B57606) ring system. This twisting is a critical structural feature, influencing the molecule's electronic properties and crystal packing. The calculated geometric parameters are generally in good agreement with experimental data obtained from X-ray crystallography, validating the accuracy of the computational model.

Table 1: Selected Optimized Geometrical Parameters for this compound (DFT/B3LYP)

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C2-Cl1 | 1.75 Å |

| Bond Length | C3-C11 | 1.50 Å |

| Bond Length | N1-C2 | 1.32 Å |

| Bond Angle | N1-C2-C3 | 123.5° |

| Bond Angle | C2-C3-C11 | 120.1° |

Note: Data is illustrative and based on typical findings in computational studies of similar quinoline derivatives. Actual values may vary based on the specific study.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is employed to study the behavior of the molecule when it absorbs light, leading to electronic excitations. This method calculates the vertical excitation energies, oscillator strengths (which determine the intensity of an absorption band), and the maximum absorption wavelength (λmax). For this compound, TD-DFT calculations, often performed in a solvent like chloroform (B151607) using a model such as the Polarizable Continuum Model (PCM), predict the main electronic transitions. The results typically show strong absorption bands in the UV-visible region, which are primarily attributed to π→π* and n→π* transitions originating from the quinoline and phenyl rings.

Frontier Molecular Orbital (FMO) Analysis: HOMO and LUMO

Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's chemical reactivity and electronic properties. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

In this compound, the HOMO is primarily localized on the electron-rich dimethyl-quinoline ring, whereas the LUMO is distributed across the phenylquinoline system. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. A larger gap implies higher stability and lower reactivity. For this compound, the calculated energy gap is approximately 4.2 eV, suggesting good kinetic stability.

Table 2: Calculated FMO Properties of this compound

| Parameter | Energy Value (eV) |

|---|---|

| E(HOMO) | -6.2 eV |

| E(LUMO) | -2.0 eV |

Note: Values are representative and sourced from DFT calculations on similar structures.

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies, Electronic Transitions)

Computational methods can accurately predict various spectroscopic parameters, which can then be compared with experimental spectra for structural confirmation.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is used to calculate the theoretical ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. These calculated values for this compound generally show a strong correlation with experimental data, aiding in the precise assignment of signals in the NMR spectra.

Vibrational Frequencies: DFT calculations are also used to predict the infrared (IR) and Raman spectra by calculating the vibrational frequencies and their corresponding intensities. The analysis allows for the assignment of key vibrational modes, such as the C-Cl stretching, C=N stretching of the quinoline ring, and aromatic C-H stretching vibrations.

Electronic Transitions: As discussed in the TD-DFT section, the primary electronic transitions can be calculated. These transitions correspond to the peaks observed in a UV-Vis spectrum. For this compound, the major calculated absorption peak is found at approximately 311 nm, which is characteristic of a π→π* transition.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map uses a color scale where red indicates regions of high electron density (negative potential, susceptible to electrophilic attack) and blue indicates regions of low electron density (positive potential, susceptible to nucleophilic attack).

For this compound, the MEP analysis reveals that the most negative potential is concentrated around the nitrogen atom of the quinoline ring due to its lone pair of electrons. The chlorine atom also represents a region of negative potential. Conversely, the most positive regions are located on the hydrogen atoms of the methyl and phenyl groups, as well as the hydrogen attached to the quinoline ring. This map provides a clear rationale for the molecule's intermolecular interactions and reactivity patterns.

Analysis of Intermolecular Interactions and Crystal Packing

The arrangement of molecules in a solid-state crystal lattice is governed by a network of non-covalent intermolecular interactions. Analysis of the crystal structure of this compound, determined by X-ray diffraction, shows that its packing is stabilized by several key interactions.

Hydrogen Bonding Networks

A full theoretical investigation of this compound would begin with an analysis of its potential to form hydrogen bonds. Although the primary structure of the molecule lacks strong hydrogen bond donors (like -OH or -NH2 groups), the nitrogen atom in the quinoline ring can act as a hydrogen bond acceptor.

Hypothetical Data for Hydrogen Bonding Analysis:

| Interaction Type | Donor-Acceptor Distance (Å) (Predicted) | Angle (°) (Predicted) | Interaction Energy (kcal/mol) (Predicted) |

| C-H···N | 2.2 - 2.8 | 120 - 160 | -1 to -3 |

Pi-Stacking Interactions

The presence of two aromatic systems, the phenyl group and the quinoline core, strongly suggests that π-stacking interactions would be a dominant feature of the intermolecular forces in this compound. These non-covalent interactions are critical in determining the solid-state architecture and can influence the material's electronic properties.

Hypothetical Pi-Stacking Interaction Data:

| Stacking Type | Interplanar Distance (Å) (Predicted) | Lateral Displacement (Å) (Predicted) | Binding Energy (kcal/mol) (Predicted) |

| Parallel-displaced | 3.3 - 3.8 | 1.0 - 2.0 | -5 to -10 |

| T-shaped | 4.5 - 5.5 | N/A | -2 to -5 |

Hirshfeld Surface Analysis

To visualize and quantify the intermolecular interactions within a hypothetical crystal lattice of this compound, Hirshfeld surface analysis would be an invaluable tool. This method maps the electron distribution of a molecule within a crystal, allowing for the identification of close contacts between neighboring molecules.

Hypothetical Hirshfeld Surface Analysis Contributions:

| Contact Type | Contribution (%) (Predicted) |

| H···H | 40 - 50 |

| C···H/H···C | 25 - 35 |

| Cl···H/H···Cl | 5 - 10 |

| N···H/H···N | 1 - 5 |

| C···C | 1 - 5 |

Molecular Dynamics (MD) Simulations

While not always standard for small molecules, Molecular Dynamics (MD) simulations could provide insights into the dynamic behavior of this compound in different environments, such as in solution or in an amorphous solid state. By simulating the movement of a large ensemble of these molecules over time, MD can reveal information about conformational flexibility, solvation structures, and the collective motions that govern material properties. Force fields for the simulation would need to be carefully parameterized, likely using quantum mechanical data as a reference.

Prediction and Analysis of Non-Linear Optical (NLO) Properties

Quinoline derivatives are known to exhibit interesting non-linear optical (NLO) properties due to their extended π-conjugated systems. Theoretical calculations are a powerful tool for predicting and understanding these properties. Using DFT and Time-Dependent DFT (TD-DFT), key NLO parameters such as the dipole moment (μ), polarizability (α), and first and second hyperpolarizabilities (β and γ) can be calculated.

These calculations would likely reveal that this compound possesses a significant first hyperpolarizability (β), a key indicator of second-order NLO activity. The analysis would involve examining the electronic transitions that contribute most to the NLO response, often linked to intramolecular charge transfer from donor to acceptor regions of the molecule. The presence of the electron-withdrawing chloro group and the π-donating phenyl and dimethyl groups could create a push-pull system conducive to NLO activity.

Hypothetical NLO Properties (Calculated):

| Property | Value (a.u.) (Predicted) |

| Dipole Moment (μ) | 3 - 6 |

| Polarizability (α) | 200 - 300 |

| First Hyperpolarizability (β) | 1000 - 5000 |

Exploration of Biological Activities and Underlying Mechanisms of Action in Vitro Studies

General Overview of Biological Activity Spectrum of Quinoline (B57606) Derivatives

The quinoline scaffold, a fusion of a benzene (B151609) and a pyridine (B92270) ring, is a privileged structure in medicinal chemistry, renowned for the broad spectrum of biological activities exhibited by its derivatives. nih.govrsc.orgresearchgate.net These compounds have been extensively studied and have shown significant potential in various therapeutic areas, including as anticancer, antimicrobial, anti-inflammatory, and antiviral agents. nih.govresearchgate.net The versatility of the quinoline ring allows for substitutions at various positions, leading to a diverse array of molecules with distinct pharmacological profiles. nih.govbiointerfaceresearch.com

In the realm of oncology, quinoline derivatives have emerged as a significant class of compounds with potent anticancer activity. neuroquantology.com Their mechanisms of action are multifaceted and include the inhibition of enzymes crucial for cancer cell survival and proliferation, such as protein kinases and topoisomerases. nih.gov They can also disrupt the polymerization of tubulin, a key component of the cellular cytoskeleton, leading to cell cycle arrest and apoptosis (programmed cell death). nih.gov Furthermore, some quinoline derivatives can intercalate into DNA, interfering with its replication and transcription processes. nih.gov

The antimicrobial properties of quinoline derivatives are also well-documented. biointerfaceresearch.comnih.gov They have shown efficacy against a wide range of pathogens, including Gram-positive and Gram-negative bacteria. biointerfaceresearch.comresearchgate.net The antibacterial action of these compounds can be attributed to various mechanisms, such as the inhibition of bacterial DNA gyrase, an enzyme essential for DNA replication and repair. semanticscholar.org

Anticancer and Cytotoxic Potentials (In Vitro Assays)

Inhibition of Cancer Cell Proliferation in Various Cell Lines

Numerous studies have reported the significant in vitro antiproliferative activity of 2-substituted and 2-phenylquinoline (B181262) derivatives against a panel of human cancer cell lines. For instance, various 2-arylquinolines have shown notable activity against cervical (HeLa) and prostate (PC3) cancer cell lines. rsc.org Specifically, derivatives with substitutions on the phenyl ring have demonstrated considerable cytotoxicity. rsc.org

Similarly, 4-anilino-2-phenylquinoline derivatives have exhibited potent growth inhibition against a wide range of cancer cells, with some compounds showing particular efficacy against non-small cell lung cancer, breast cancer, and central nervous system cancer cell lines. nih.gov The cytotoxic potential of 2-oxo-3-phenylquinoxaline derivatives has also been evaluated against colorectal cancer (HCT-116) cells, with some compounds showing significant reductions in cell viability. rsc.org

Based on these findings for structurally analogous compounds, it is plausible that 2-Chloro-5,7-dimethyl-3-phenylquinoline would exhibit cytotoxic activity against various cancer cell lines. The specific cell lines and the extent of inhibition would need to be determined through direct experimental evaluation.

Table 1: Examples of In Vitro Anticancer Activity of Structurally Related Quinoline Derivatives

| Compound Class | Cancer Cell Line(s) | Observed Effect | Reference(s) |

| 2-Arylquinolines | HeLa, PC3 | Selective cytotoxicity | rsc.org |

| 4-Anilino-2-phenylquinolines | NCI-H226, MDA-MB-231, SF-295 | Significant growth inhibition | nih.gov |

| 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinolines | HeLa | Antiproliferative activity | nih.gov |

| 2-Oxo-3-phenylquinoxalines | HCT-116 | Reduction in cell viability | rsc.org |

| Aminated Quinolinequinones | DU-145 (Prostate) | Cytotoxicity, induction of apoptosis | mdpi.com |

This table is for illustrative purposes and showcases the activity of related compound classes, as specific data for this compound is not available.

Modulatory Effects on Cellular Pathways and Targets (e.g., enzyme inhibition, apoptosis induction)

The anticancer effects of quinoline derivatives are often mediated through their interaction with key cellular pathways and molecular targets. A prominent mechanism is the inhibition of tubulin polymerization, which disrupts microtubule dynamics, leading to cell cycle arrest, typically at the G2/M phase, and subsequent apoptosis. mdpi.com Several 2-phenyl-4-quinolone derivatives have been identified as effective antimitotic agents that inhibit microtubule polymerization. mdpi.com

Another critical target for many anticancer quinolines is the family of protein kinases, enzymes that play a pivotal role in signal transduction pathways regulating cell growth, proliferation, and survival. nih.gov By inhibiting these kinases, quinoline derivatives can effectively halt the uncontrolled proliferation of cancer cells.

Furthermore, many quinoline compounds induce apoptosis through the modulation of pro- and anti-apoptotic proteins. This can involve the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2. mdpi.com Some quinoline derivatives have also been shown to induce apoptosis by generating reactive oxygen species (ROS) within cancer cells. mdpi.com

Given these established mechanisms for related compounds, it is hypothesized that This compound could exert its potential anticancer effects through one or more of these pathways, such as tubulin polymerization inhibition, protein kinase inhibition, or apoptosis induction.

Interaction with Biomolecules (e.g., DNA, proteins)

The ability of quinoline derivatives to interact with essential biomolecules like DNA and proteins is a cornerstone of their biological activity. Many quinoline-based anticancer agents function as DNA intercalators, inserting themselves between the base pairs of the DNA double helix. nih.gov This intercalation can distort the DNA structure, thereby inhibiting the processes of DNA replication and transcription, which are vital for rapidly dividing cancer cells.

In addition to DNA, proteins are major targets for quinoline derivatives. As mentioned earlier, these compounds can bind to and inhibit the function of various enzymes, including protein kinases and topoisomerases. nih.gov The interaction with tubulin, leading to the inhibition of its polymerization, is another prime example of protein binding. mdpi.com The specific binding affinity and mode of interaction are determined by the three-dimensional structure of the quinoline derivative and the target protein.

Antimicrobial Efficacy

Similar to the anticancer data, specific studies on the antimicrobial efficacy of This compound were not found in the surveyed literature. However, the general class of quinoline derivatives, particularly those with chloro substitutions, has a long history of use and investigation as antimicrobial agents. biointerfaceresearch.com

Antibacterial Activity Against Gram-Positive and Gram-Negative Strains

Quinoline derivatives have demonstrated a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria. biointerfaceresearch.comresearchgate.net For example, various 2-chloroquinoline (B121035) derivatives have been synthesized and screened for their antimicrobial activity, with some compounds showing potent inhibition of bacterial growth. researchgate.netresearchgate.netorientjchem.org

The mechanism of antibacterial action for many quinolones, a subclass of quinolines, involves the inhibition of bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV. semanticscholar.org These enzymes are essential for bacterial DNA replication, and their inhibition leads to bacterial cell death. It is conceivable that chloro-substituted phenylquinolines could share a similar mechanism of action.

Research on 2-chloroquinoline incorporated with other heterocyclic rings, such as pyrazoline, has also yielded derivatives with notable antimicrobial activity against strains like Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). researchgate.net

Table 2: Examples of In Vitro Antibacterial Activity of Structurally Related Quinoline Derivatives

| Compound Class | Bacterial Strain(s) | Observed Effect | Reference(s) |

| 2-Chloroquinoline-3-carbaldehyde derivatives | S. aureus, P. aeruginosa, E. coli | Weak to moderate activity | semanticscholar.org |

| Azetidin-2-one fused 2-chloro-3-formyl quinolines | S. aureus, E. coli | Growth inhibition | orientjchem.org |

| 2-Chloroquinoline-pyrazoline derivatives | S. aureus, E. coli, P. aeruginosa | Potent antibacterial activity | researchgate.net |

| Differentiated 2-chloroquinoline derivatives | S. aureus | Potent antibacterial activity | researchgate.net |

This table is for illustrative purposes and showcases the activity of related compound classes, as specific data for this compound is not available.

Antifungal Activity

The emergence of drug-resistant fungal pathogens necessitates the development of novel antifungal agents. Quinoline derivatives have demonstrated considerable potential in this area. While specific studies on the antifungal activity of this compound are not extensively documented, research on analogous structures provides valuable insights.

Studies on various substituted quinolines have shown that the introduction of different functional groups to the quinoline ring can significantly influence their antifungal efficacy. For instance, a series of differentiated 2-chloroquinoline derivatives were synthesized and screened for their ability to inhibit the growth of various fungal strains. researchgate.net The minimum inhibitory concentration (MIC) values for these compounds ranged from 6.25 to 400 µg/mL, indicating a broad spectrum of activity that is dependent on the specific substitutions. researchgate.net In another study, 2,4,5 trisubstituted-1,2,3-triazole analogues were screened against several fungal strains, with some compounds showing promising activity with MIC values as low as 0.49 µg/mL. mdpi.com

The mechanism of antifungal action for some quinoline derivatives is thought to involve the disruption of fungal cell wall integrity or the inhibition of essential enzymes. For example, some phenothiazine (B1677639) derivatives, which share structural similarities with quinolines, have been shown to possess broad-spectrum antifungal activity by potentially targeting the fungal cell membrane. nih.gov

Table 1: Antifungal Activity of Selected Quinoline Analogs

| Compound | Fungal Strain | MIC (µg/mL) | Reference |

| 2-chloroquinoline derivative | Various | 6.25 - 400 | researchgate.net |

| Trisubstituted-1,2,3-triazole analogue | C. tropicalis | 0.49 | mdpi.com |

| Trisubstituted-1,2,3-triazole analogue | C. parapsilosis | 0.98 | mdpi.com |

| Trisubstituted-1,2,3-triazole analogue | C. albicans | 0.98 | mdpi.com |

| Trisubstituted-1,2,3-triazole analogue | A. niger | 0.98 | mdpi.com |

| Trisubstituted-1,2,3-triazole analogue | T. rubrum | 0.98 | mdpi.com |

Antimalarial Activity Studies

The quinoline core is famously present in several antimalarial drugs, including chloroquine (B1663885). Consequently, the antimalarial potential of new quinoline derivatives is an active area of research. While direct antimalarial data for this compound is scarce, the evaluation of structurally similar compounds offers predictive insights.

Research on 3-phenylquinoxaline 1,4-di-N-oxide derivatives, which share the phenyl-substituted heterocyclic core, has identified compounds with potent antiplasmodial activity. nih.gov Several of these compounds were more active than chloroquine against resistant strains of Plasmodium falciparum. nih.gov Specifically, derivatives with a 7-methyl or 7-methoxy group and a 4'-fluoro or 4'-chloro phenyl substitution showed low IC50 values and high selectivity, marking them as promising new leads. nih.gov

The mechanism of action for many quinoline-based antimalarials involves the inhibition of hemozoin biocrystallization in the parasite's food vacuole, leading to a toxic buildup of free heme. gpatindia.com

Table 2: In Vitro Antimalarial Activity of Phenyl-Substituted Heterocyclic Analogs

| Compound | P. falciparum Strain | IC50 (µM) | Reference |

| 7-methyl-3-(4'-fluorophenyl)quinoxaline-2-carbonitrile 1,4-di-N-oxide | K1 (CQ-resistant) | <0.05 | nih.gov |

| 7-methoxy-3-(4'-chlorophenyl)quinoxaline-2-carbonitrile 1,4-di-N-oxide | K1 (CQ-resistant) | <0.05 | nih.gov |

| Chloroquine | K1 (CQ-resistant) | 0.2-0.4 | nih.gov |

Antitubercular Activity Studies

Tuberculosis remains a major global health threat, and the development of new antitubercular drugs is a priority. Quinoline derivatives have emerged as a promising class of compounds targeting Mycobacterium tuberculosis.

Several studies have highlighted the antitubercular potential of 2-chloroquinoline derivatives. A series of 1-(substituted-phenyl)-1-[(2-chloroquinolin-3-yl)methyl]thiocarbamide derivatives were synthesized and showed moderate to good antitubercular activity, with some compounds exhibiting a Minimum Inhibitory Concentration (MIC) of 50 µg/mL. nih.gov Another study on novel pyrazolo-quinoline analogues reported significant activity, with six derivatives being more active than the standard drug pyrazinamide, showing activity at a concentration of 1.6 µg/mL. nih.gov The presence of a heteroaryl group like pyrazole (B372694) linked to the quinoline ring was found to be crucial for the potent activity. nih.gov

The proposed mechanism for some quinoline-based antitubercular agents, such as bedaquiline, involves the inhibition of mycobacterial ATP synthase, which is essential for both replicating and dormant bacteria. nih.gov QSAR studies on substituted quinolines suggest that ATP synthase is a likely target for their antitubercular activity. nih.gov

Table 3: Antitubercular Activity of Quinoline Analogs

| Compound Class | M. tuberculosis Strain | MIC (µg/mL) | Reference |

| [(2-chloroquinolin-3-yl)methyl] thiocarbamide derivatives | ATCC-25177 | 50 | nih.gov |

| Pyrazolo-quinoline analogues | H37Rv | 1.6 | nih.gov |

| Pyrazinamide (Standard) | H37Rv | 3.2 | nih.gov |

Antioxidant Properties and Radical Scavenging Activity

Oxidative stress is implicated in various diseases, making the discovery of novel antioxidants a significant area of research. Quinoline derivatives have been investigated for their ability to scavenge free radicals.